molecular formula C11H18N2O2 B1465847 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol CAS No. 1225888-75-4

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol

Cat. No.: B1465847
CAS No.: 1225888-75-4
M. Wt: 210.27 g/mol
InChI Key: MIDHUCAZYJONRD-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol is a heterocyclic compound featuring a piperidin-3-ol core substituted at the nitrogen atom with a (3,5-dimethyl-1,2-oxazol-4-yl)methyl group. The 3,5-dimethyl-1,2-oxazole moiety is a five-membered aromatic heterocycle with oxygen at position 1, nitrogen at position 2, and methyl groups at positions 3 and 5. This substitution pattern introduces steric bulk and modulates electronic properties. The molecular formula is C₁₁H₁₇N₂O₂ (calculated molecular weight: 209.27 g/mol).

Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-8-11(9(2)15-12-8)7-13-5-3-4-10(14)6-13/h10,14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDHUCAZYJONRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol typically involves two key components:

  • Construction or procurement of the 3,5-dimethylisoxazole (1,2-oxazole) moiety.
  • Functionalization of the piperidine ring at the 3-position with a hydroxyl group and attachment of the oxazolylmethyl substituent at the nitrogen (N-1) of piperidine.

The overall synthetic approach can be divided into:

Synthesis of 3,5-Dimethylisoxazole Derivatives

3,5-Dimethylisoxazole is commonly prepared by cyclization reactions involving appropriate precursors such as amidoximes and esters or nitrile oxides and nitriles.

  • Amidoxime and ester condensation : Amidoximes react with carboxylic acid methyl or ethyl esters under basic conditions (e.g., NaOH/DMSO superbase medium) at room temperature to form 3,5-disubstituted isoxazoles. This one-pot method yields a variety of substituted isoxazoles, including 3,5-dimethyl derivatives, with yields ranging from 11% to 90% depending on conditions and substrates. Reaction times vary from 4 to 24 hours.

  • 1,3-Dipolar cycloaddition : Nitrile oxides and nitriles can undergo cycloaddition to form isoxazoles, though this method is less favored due to poor yields and side reactions. Catalysis with platinum(IV) complexes under mild conditions has been reported but remains less practical.

Functionalization of Piperidin-3-ol and Attachment of Oxazolylmethyl Group

The key step in preparing 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol is the alkylation of the piperidin-3-ol nitrogen with a 3,5-dimethylisoxazol-4-ylmethyl moiety.

  • Starting material : Piperidin-3-ol, often in its free base form or protected derivative.

  • Alkylating agent : A halomethyl derivative of 3,5-dimethylisoxazole, such as 3,5-dimethylisoxazol-4-ylmethyl chloride or bromide, is prepared by chloromethylation or bromomethylation at the 4-position of the isoxazole ring.

  • Reaction conditions :

    • The piperidin-3-ol is reacted with the halomethyl isoxazole derivative in the presence of a base (e.g., triethylamine or potassium carbonate) in an aprotic solvent like dichloromethane or acetonitrile.
    • The reaction is typically carried out at room temperature or slightly elevated temperatures (25–50°C) for several hours.
    • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Purification : The product is purified by column chromatography or recrystallization.

  • Yields : Reported yields for similar alkylation reactions range from moderate to high (50–85%), depending on reaction time and purity of reagents.

Alternative Synthetic Routes

  • Sulfonylation followed by reduction : In related compounds, sulfonyl derivatives of 3,5-dimethylisoxazole have been prepared by sulfochlorination, then reacted with piperidine derivatives to form sulfonamides. Subsequent reduction or modification steps yield hydroxylated piperidine derivatives. While this route is more complex, it offers an alternative pathway for functionalized piperidine-isoxazole compounds.

Data Table: Summary of Preparation Methods

Step Reaction Type Reagents/Conditions Yield Range (%) Notes
1 Amidoxime + Ester Cyclization Amidoxime + methyl/ethyl ester, NaOH/DMSO, RT, 4–24h 11–90 One-pot synthesis of 3,5-dimethylisoxazole
2 Halomethylation Chloromethylation of 3,5-dimethylisoxazole Moderate Preparation of alkylating agent
3 N-Alkylation Piperidin-3-ol + 3,5-dimethylisoxazol-4-ylmethyl halide + base, RT-50°C 50–85 Key step attaching oxazolylmethyl group
4 Purification Column chromatography or recrystallization Purity >95% achievable

Analytical and Characterization Techniques

To confirm the successful synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol, the following methods are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ^1H NMR and ^13C NMR to verify the chemical environment of protons and carbons, confirming the presence of the isoxazole ring, methyl groups, piperidine ring, and hydroxyl substituent.
    • Characteristic chemical shifts include methyl protons on the isoxazole ring (~2.0 ppm), and signals for the piperidin-3-ol ring protons.
  • Mass Spectrometry (MS) :

    • High-resolution MS to confirm molecular weight consistent with the formula $$C{10}H{16}N2O2$$ (approximate molecular weight ~196 g/mol for the base compound).
  • Infrared Spectroscopy (IR) :

    • Identification of functional groups such as hydroxyl (-OH) stretch (~3400 cm⁻¹), isoxazole ring vibrations, and C-N stretches.
  • Chromatographic Purity Assessment :

    • TLC and HPLC to assess reaction completion and product purity.

Research Findings and Notes

  • The one-pot amidoxime-ester cyclization method is advantageous for synthesizing the isoxazole moiety due to mild conditions and relatively simple purification, though reaction times can be long.

  • Alkylation of piperidin-3-ol nitrogen with halomethyl isoxazole derivatives is a well-established method to install the oxazolylmethyl substituent, offering good regioselectivity and yields.

  • Alternative sulfonylation routes have been explored for related compounds, but direct alkylation remains the preferred route for the target compound due to fewer steps and milder conditions.

  • The presence of methyl groups at the 3 and 5 positions of the isoxazole ring increases electron density, facilitating selective functionalization at the 4-position.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The oxazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups on the oxazole ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Electrophiles like halogens (Cl2, Br2) or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-one.

    Reduction: Formation of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-amine.

    Substitution: Formation of various substituted oxazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Piperazine Derivative (C₁₂H₂₀ClN₃O₂)

This compound replaces the piperidin-3-ol core with a piperazine ring, increasing basicity due to the additional nitrogen. The ketone linker and hydrochloride salt enhance solubility and stability, making it suitable for salt-based formulations .

Triazole Derivative (C₉H₁₂N₆O)

Its smaller size (C₉ vs. C₁₁) may improve membrane permeability compared to the target compound .

Pyrazole Ester (C₂₀H₁₇N₃O₃S)

The ester group and bulky aromatic substituents (phenyl, thiophene) increase lipophilicity, favoring interactions with hydrophobic protein pockets. However, ester lability under physiological conditions could limit bioavailability .

Pyridine-Based Analog (C₂₆H₂₄ClN₃O₅S)

A structurally complex analog (from ) incorporates a pyridine ring, sulfonyl group, and chlorophenyl substituent. The pyridine’s aromaticity and sulfonyl group enhance binding to charged residues in enzymes, though steric hindrance may reduce synthetic accessibility .

Biological Activity

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including antibacterial, antifungal, enzyme inhibition, and other pharmacological effects, supported by relevant studies and data.

  • Molecular Formula : C11H19N3O2
  • Molecular Weight : 209.29 g/mol
  • CAS Number : 1250525-98-4

Biological Activity Overview

The biological activity of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol has been investigated through various studies focusing on its pharmacological effects.

Antibacterial Activity

Research indicates that compounds with piperidine and oxazole moieties exhibit significant antibacterial properties. Specifically:

  • Mechanism : The compound interacts with bacterial cell membranes and enzymes, disrupting their function.
  • Efficacy : In vitro studies have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating effectiveness against strains like Staphylococcus aureus and Escherichia coli.
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.030
Pseudomonas aeruginosa0.050

Antifungal Activity

The compound also exhibits antifungal properties:

  • Target Organisms : Effective against common fungal pathogens such as Candida albicans.
  • Mechanism : Disruption of fungal cell wall synthesis is a proposed mechanism.

Enzyme Inhibition

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol has been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : It shows promising inhibition, which suggests potential in treating neurological disorders.
EnzymeIC50 (µM)
Acetylcholinesterase12.5
Urease8.0

Case Studies

Several studies have highlighted the biological activities of similar compounds based on the piperidine scaffold:

  • Study on Piperidine Derivatives : A series of piperidine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated that modifications in the piperidine structure significantly influenced their biological efficacy .
  • Docking Studies : Molecular docking simulations have shown that the compound binds effectively to target proteins involved in bacterial metabolism, providing insights into its mechanism of action .
  • Pharmacological Profiling : A comprehensive profiling of piperidine derivatives revealed their potential in treating conditions such as diabetes and neurodegenerative diseases due to their ability to modulate key biochemical pathways .

Q & A

Q. What are the recommended synthetic routes for 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Synthetic Route Design : Begin with nucleophilic substitution or reductive amination to couple the oxazole moiety to the piperidine ring. For example, react 3,5-dimethyl-4-(chloromethyl)-1,2-oxazole with piperidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
  • Optimization :
    • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to their high dielectric constants.
    • Catalysis : Use catalytic iodide (KI) to accelerate SN2 reactions.
    • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to isolate the product .

Q. How can researchers characterize the molecular structure and confirm the identity of this compound using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify protons on the piperidine ring (δ 1.5–3.0 ppm) and oxazole methyl groups (δ 2.1–2.5 ppm). Coupling patterns in the piperidine ring (e.g., axial vs. equatorial protons) confirm stereochemistry .
    • ¹³C NMR : Verify carbonyl absence (no peaks >170 ppm) to rule out sulfonyl derivatives, which are common in analogous compounds .
  • High-Resolution Mass Spectrometry (HRMS) : Match the observed molecular ion ([M+H]⁺) to the theoretical mass (C₁₁H₁₈N₂O₂: 234.1368 g/mol) .

Q. What are the key physicochemical properties (e.g., logP, solubility, stability) that should be evaluated during initial pharmacological profiling?

Methodological Answer:

Property Method Considerations
logP Shake-flask method or HPLC-based estimationExpected logP ~1.2 (similar to piperidine-oxazole derivatives) .
Solubility Equilibrium solubility in PBS (pH 7.4)Low solubility may require salt formation (e.g., HCl salt) .
Chemical Stability Forced degradation studies (acid/base/oxidative stress)Monitor via HPLC; oxazole rings are prone to hydrolysis under acidic conditions .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound's in vitro metabolic stability and identify major degradation pathways?

Methodological Answer:

  • Experimental Design :
    • Liver Microsome Assay : Incubate the compound with human liver microsomes (HLMs) at 37°C. Use NADPH as a cofactor and sample at 0, 15, 30, and 60 minutes .
    • LC-MS/MS Analysis : Detect metabolites via fragmentation patterns. Focus on hydroxylation (oxazole ring) or piperidine N-demethylation.
  • Data Interpretation : Compare half-life (t₁/₂) to reference compounds (e.g., <30 min suggests rapid metabolism). Use software (e.g., Metabolynx) to predict pathways .

Q. What strategies are effective in resolving contradictory data regarding the compound's biological activity across different assay systems?

Methodological Answer:

  • Systematic Replication :
    • Assay Standardization : Control variables (cell line passage number, serum concentration) to minimize variability .
    • Orthogonal Assays : Confirm activity using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays.
  • Data Contradiction Analysis :
    • Dose-Response Curves : Calculate EC₅₀ values; discrepancies may arise from off-target effects at high concentrations.
    • Kinetic Studies : Compare time-dependent activity (e.g., pre-incubation effects) .

Q. What crystallization techniques are suitable for obtaining polymorphic forms of this compound, and how can their physicochemical differences be analyzed?

Methodological Answer:

  • Crystallization Methods :
    • Solvent Evaporation : Use ethanol/water mixtures to promote slow nucleation.
    • Cooling Crystallization : Dissolve in hot acetonitrile and cool gradually (−5°C/h) .
  • Polymorph Characterization :
    • X-Ray Diffraction (XRD) : Compare lattice parameters (e.g., Form I vs. Form II).
    • Differential Scanning Calorimetry (DSC) : Identify melting points and enthalpy changes (ΔH) between polymorphs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.